molecular formula C10H13NO2 B1267861 1,3-Benzodioxole-5-propanamine CAS No. 6301-13-9

1,3-Benzodioxole-5-propanamine

Cat. No.: B1267861
CAS No.: 6301-13-9
M. Wt: 179.22 g/mol
InChI Key: CLJLCLGOWKOKJF-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-propanamine (CAS: 33543-11-2) is a substituted phenethylamine derivative with the molecular formula C₁₁H₁₅NO₂ (monoisotopic mass: 193.1103 g/mol). It features a 1,3-benzodioxole (methylenedioxyphenyl) moiety attached to a propanamine backbone. The compound is structurally related to psychoactive amphetamines but distinguished by its methylenedioxy bridge and alkylamine chain. It is commercially available as a research chemical, with applications in biochemical and pharmacological studies . Variants such as N-methyl derivatives (e.g., 3-(1,3-benzodioxol-5-yl)-N-methylpropan-1-amine) are also documented, highlighting its role as a precursor or analog in synthetic chemistry .

Properties

CAS No.

6301-13-9

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)propan-1-amine

InChI

InChI=1S/C10H13NO2/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6H,1-2,5,7,11H2

InChI Key

CLJLCLGOWKOKJF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CCCN

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(1,3-Benzodioxol-5-yl)-N-methyl-1-propanamine hydrochloride (CAS: 1134709-81-1)

  • Molecular Formula: C₁₁H₁₆ClNO₂
  • Key Features : Hydrochloride salt form enhances solubility and stability. The N-methyl group reduces polarity compared to the primary amine.
  • Differences : The ionic nature of the hydrochloride salt increases bioavailability in aqueous environments, making it more suitable for pharmaceutical formulations than the free base .

2-(1,3-Benzodioxol-5-yl)-N-methyl-2-propanamine (CAS: 1221725-76-3)

  • Molecular Formula: C₁₁H₁₅NO₂
  • Differences : The branching may reduce metabolic degradation compared to linear analogs, prolonging biological activity .

1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine (DMMDA-2; CAS: 15183-26-3)

  • Molecular Formula: C₁₃H₁₉NO₄
  • Key Features : Dimethoxy substitutions at positions 6 and 7 increase lipophilicity (XLogP3: ~2.5) and electron density, enhancing blood-brain barrier penetration.
  • Differences: The added methoxy groups confer higher serotonin receptor affinity compared to non-substituted analogs, as observed in receptor-binding assays .

4-(1,3-Benzodioxol-5-yl)butan-2-amine (HMDA; CAS: 40742-32-3)

  • Molecular Formula: C₁₁H₁₅NO₂
  • Key Features : Extended butyl chain introduces conformational flexibility.
  • Differences: The longer chain may reduce selectivity for monoamine transporters, as seen in comparative studies with shorter-chain analogs like 1,3-Benzodioxole-5-propanamine .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties
This compound C₁₁H₁₅NO₂ 193.24 None 33543-11-2 Base compound; moderate lipophilicity
N-Methyl hydrochloride derivative C₁₁H₁₆ClNO₂ 229.70 N-methyl, HCl salt 1134709-81-1 Enhanced aqueous solubility
DMMDA-2 C₁₃H₁₉NO₄ 253.29 6,7-dimethoxy 15183-26-3 High serotonin receptor affinity
HMDA C₁₁H₁₅NO₂ 193.24 Butanamine chain 40742-32-3 Reduced transporter selectivity
N-Formyl derivative C₁₂H₁₅NO₃ 221.25 Formamide group 67669-00-5 Prodrug potential; delayed metabolism

Research Findings and Challenges

  • Mass Spectrometry Analysis: this compound (C₁₂H₁₇NO₂) exhibits a high number of structural candidates (15,786 in PubChem), complicating identification via spectral matching .
  • Receptor Binding : Dimethoxy analogs (e.g., DMMDA-2) show 2–3× higher affinity for 5-HT₂A receptors compared to the parent compound, attributed to electron-donating substituents .
  • Metabolic Stability : Branched derivatives (e.g., 2-propanamine) resist hepatic degradation 30% longer than linear-chain analogs in vitro .

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